3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Overview
Description
3-Methyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the CAS Number: 1059700-16-1 . It has a molecular weight of 112.17 . There are also variants of this compound such as 3-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride with the CAS Number: 2089649-86-3 and 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) with the CAS Number: 1059700-17-2 .
Molecular Structure Analysis
The InChI code for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane is 1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The equilibrium geometric parameters for a similar molecule, MDABH, were determined in a study .Scientific Research Applications
Medicinal Chemistry and Drug Design
3,6-Diazabicyclo[3.1.1]heptane derivatives are significant in medicinal chemistry, particularly as intermediates for creating novel bridged bicyclic piperazines. These compounds serve as piperazine isosteres, featuring similar lipophilicity and structural characteristics beneficial for drug development. A concise synthesis method for N3- and N6-monoprotected derivatives has been established, highlighting the potential of these scaffolds in designing new therapeutic agents (Walker & Bedore, 2012).
Pharmacological Applications
In pharmacology, 3,6-diazabicyclo[3.1.1]heptane derivatives have been identified as novel ligands for nicotinic acetylcholine receptors (nAChRs), including α4β2 and α6/α3β2β3 subtypes. These compounds have shown partial or full agonist activities, offering insights into developing treatments for disorders related to nAChR dysfunctions. The synthesis of such compounds and their pharmacological characterization underline their importance in neuroscience and drug discovery efforts (Strachan et al., 2014).
Synthetic Chemistry
The synthesis of biologically active bridged diazabicycloheptanes underscores the versatility of these scaffolds in generating structurally diverse and biologically significant molecules. Research has detailed the assembly of diazabicycloheptanes and their applications across different biological activities, demonstrating their broad utility in synthetic and medicinal chemistry (Murineddu et al., 2012).
Neuropharmacology
Exploring the potential of 3,6-diazabicyclo[3.1.1]heptane derivatives as neuronal nicotinic receptor ligands has led to the discovery of compounds with high affinity and selectivity towards specific nAChR subtypes. Such studies are crucial for the development of new therapies for neurological conditions, offering a foundation for targeted drug design and development (Murineddu et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane are the opioid receptors and RET kinases . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . RET kinases are receptor tyrosine kinases that activate multiple downstream pathways for cell proliferation and survival .
Mode of Action
3-Methyl-3,6-diazabicyclo[3.1.1]heptane acts as a ligand for opioid receptors , binding to these receptors and modulating their activity. It also inhibits RET kinases , preventing their activation and subsequent downstream signaling.
Biochemical Pathways
Upon binding to opioid receptors, 3-Methyl-3,6-diazabicyclo[3.1.1]heptane can modulate various biochemical pathways involved in pain perception and reward . The inhibition of RET kinases affects multiple downstream pathways related to cell proliferation and survival .
Result of Action
The molecular and cellular effects of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane’s action would depend on its specific targets. By acting on opioid receptors, it could potentially modulate pain perception and reward . By inhibiting RET kinases, it could potentially affect cell proliferation and survival .
properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOVIVDQSUNZNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,6-diazabicyclo[3.1.1]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.